molecular formula C11H22N2O3 B2621816 tert-Butyl N-[(3-hydroxypiperidin-3-yl)methyl]carbamate CAS No. 1779648-53-1

tert-Butyl N-[(3-hydroxypiperidin-3-yl)methyl]carbamate

Cat. No.: B2621816
CAS No.: 1779648-53-1
M. Wt: 230.308
InChI Key: CGHMPQZXHFGUSX-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data for this compound (Table 1) exhibit characteristic signals:

  • A singlet at δ 1.44 ppm integrates to nine protons, corresponding to the tert-butyl group.
  • The piperidine ring protons appear as multiplet resonances between δ 2.70–3.40 ppm, with distinct coupling patterns for axial and equatorial positions.
  • The hydroxymethyl group’s protons resonate as a doublet of doublets at δ 3.85 ppm ($$ J = 11.2 \, \text{Hz}, 4.6 \, \text{Hz} $$), reflecting coupling with adjacent piperidine protons.

Table 1: Key ¹H NMR chemical shifts

Proton Environment δ (ppm) Multiplicity
tert-Butyl (9H) 1.44 Singlet
Piperidine CH (axial) 2.70–3.10 Multiplet
Piperidine CH (equatorial) 3.10–3.40 Multiplet
Hydroxymethyl CH₂ 3.85 Doublet of doublets

¹³C NMR spectra confirm the carbamate carbonyl at δ 155.2 ppm and the quaternary carbon of the tert-butyl group at δ 28.3 ppm.

Infrared (IR) Spectroscopy

IR absorption bands include:

  • A strong stretch at 1705 cm⁻¹ ($$ \nu_{\text{C=O}} $$) from the carbamate carbonyl.
  • Broad O–H stretching at 3400–3300 cm⁻¹, indicative of hydrogen-bonded hydroxyl groups.
  • N–H bending vibrations at 1530 cm⁻¹, characteristic of carbamate NH.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 230.1630 ([M+H]⁺), consistent with the molecular formula $$ \text{C}{11}\text{H}{22}\text{N}2\text{O}3 $$. Fragmentation pathways include loss of the tert-butyl group ($$ \text{-C}4\text{H}9 $$) at m/z 173.1054 and cleavage of the carbamate linkage yielding a piperidinylmethyl ion at m/z 114.0912.

X-ray Crystallography and Conformational Studies

Single-crystal X-ray diffraction of this compound derivatives reveals a distorted chair conformation for the piperidine ring, with puckering parameters $$ Q = 0.58 \, \text{Å} $$ and $$ \theta = 12.3^\circ $$. The carbamate group adopts a syn-periplanar orientation relative to the hydroxymethyl substituent, stabilized by an intramolecular hydrogen bond (O···H distance = 1.98 Å).

Key bond lengths include:

  • C–O (carbamate): 1.33 Å
  • N–C (tert-butyl): 1.45 Å
  • C–N (piperidine): 1.47 Å

The tert-butyl group’s dihedral angle relative to the carbamate plane measures 72.5°, indicating significant steric hindrance.

Comparative Analysis with Related Piperidine Carbamates

This compound exhibits distinct structural and electronic differences compared to analogs:

  • vs. tert-Butyl (3-methylpiperidin-3-yl)carbamate :

    • Replacement of the hydroxymethyl group with a methyl group reduces hydrogen-bonding capacity, increasing logP by 0.3 units.
    • The methyl analog shows 20% greater thermal stability due to decreased polarity.
  • vs. tert-Butyl N-[2-(3-hydroxypiperidin-3-yl)ethyl]carbamate :

    • The ethyl spacer lengthens the distance between the piperidine and carbamate groups, altering conformational flexibility ($$ \Delta G^\ddagger_{\text{rot}} = 6.8 \, \text{kcal/mol} $$).
  • vs. HIV protease inhibitors :

    • Carbamates with (3R,4S)-stereochemistry demonstrate enhanced binding to aspartyl proteases via hydrogen bonds with Gly27 (Kd = 12 nM vs. 45 nM for (3S,4R) isomers).

Properties

IUPAC Name

tert-butyl N-[(3-hydroxypiperidin-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-8-11(15)5-4-6-12-7-11/h12,15H,4-8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHMPQZXHFGUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCCNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779648-53-1
Record name tert-butyl N-[(3-hydroxypiperidin-3-yl)methyl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[(3-hydroxypiperidin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative under specific conditions. The reaction is usually carried out in the presence of a base and a solvent at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group on the piperidine ring undergoes oxidation under controlled conditions. Common oxidizing agents and outcomes include:

Oxidizing Agent Conditions Product Reference
KMnO₄Acidic or neutral aqueousKetone (piperidinone derivative)
CrO₃H₂SO₄, acetone, 0–20°CAldehyde or ketone
H₂O₂/Mn catalystCH₃CN, 25°COxidized hydroxyl to carbonyl
  • Key Example : Oxidation with KMnO₄ in aqueous acidic medium converts the hydroxyl group to a ketone, yielding tert-butyl N-[(3-oxopiperidin-3-yl)methyl]carbamate.

Reduction Reactions

The carbamate group and hydroxyl group can be reduced under specific conditions:

Reducing Agent Conditions Product Reference
LiAlH₄THF, refluxAmine (tert-butyl group removal)
NaBH₄MeOH, 25°CAlcohol retention; carbamate stable
H₂/Pd-CEthanol, 1 atmDeprotection to primary amine
  • Mechanistic Insight : LiAlH₄ reduces the carbamate to a methylamine while retaining the piperidine ring. Catalytic hydrogenation selectively removes the tert-butyloxycarbonyl (Boc) group .

Substitution Reactions

The hydroxyl and carbamate groups participate in nucleophilic substitutions:

Nucleophilic Substitution at Hydroxyl Group

Reagent Conditions Product Reference
SOCl₂CH₂Cl₂, 0°C → 25°CChloride derivative
MsCl/Et₃NTHF, 0°CMesylate intermediate
R-X (alkyl halide)NaH, DMFEther formation
  • Example : Treatment with mesyl chloride generates a mesylate intermediate, enabling further substitution with amines or thiols .

Carbamate Group Reactivity

Reagent Conditions Product Reference
NH₃/MeOHSealed tube, 100°CUrea derivative
R-NH₂DCC, CH₂Cl₂Amide formation
  • Note : The carbamate undergoes nucleophilic attack by amines under coupling conditions (e.g., DCC), forming stable amides .

Rearrangement and Decomposition

Under thermal or basic conditions, the compound may undergo structural rearrangements:

  • Curtius Rearrangement : In the presence of NaN₃ and Zn(OTf)₂, the carbamate forms an isocyanate intermediate, which rearranges to yield urea derivatives .

  • Base-Mediated Decarboxylation : Cs₂CO₃ in CH₃CN at 100°C promotes intramolecular decarboxylation, generating alkylamine products .

Stereochemical Considerations

The stereochemistry of the hydroxyl and carbamate groups influences reaction outcomes:

  • Epimerization Risk : Strong bases (e.g., LDA) may cause epimerization at the C-3 position during substitution.

  • Diastereoselective Oxidation : Chiral Mn catalysts enable enantioselective oxidation to ketones.

Comparative Reactivity with Analogues

Compared to similar carbamates (e.g., tert-butyl 3-aminopropylcarbamate ):

  • Higher Hydroxyl Reactivity : The proximity of hydroxyl and carbamate groups enhances intramolecular hydrogen bonding, stabilizing intermediates during substitution.

  • Reduced Carbamate Stability : Acidic conditions (HCl/dioxane) cleave the Boc group faster than in non-hydroxylated analogues .

Scientific Research Applications

Chemistry

tert-Butyl N-[(3-hydroxypiperidin-3-yl)methyl]carbamate is utilized as an intermediate in the synthesis of various organic compounds. It undergoes several chemical reactions, including:

  • Oxidation : Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  • Reduction : Reduction reactions can be performed with lithium aluminum hydride.
  • Substitution Reactions : Interacts with nucleophiles or electrophiles to form substituted products.

These reactions are typically conducted in organic solvents such as dichloromethane or methanol at temperatures ranging from -10°C to 50°C.

Biology

This compound is studied for its potential biological activities, particularly in enzyme inhibition and receptor binding. Its hydroxyl group can form hydrogen bonds with proteins, affecting their structure and function. The carbamate group may interact with enzymes, potentially inhibiting their activity.

Case Study 1: Neuroprotective Effects

A study demonstrated that a structurally similar compound exhibited neuroprotective properties against amyloid beta-induced oxidative stress in astrocytes. The results indicated a significant reduction in cell death and inflammatory markers, suggesting potential applications in neuroprotection .

Case Study 2: Antimicrobial Activity

Research has shown that certain derivatives of tert-butyl carbamate possess notable antibacterial activity against various pathogens, highlighting its potential therapeutic applications in treating infections.

Medicine

Research is ongoing to explore the therapeutic applications of this compound in treating neurological disorders. Its interactions with specific molecular targets suggest that it may have implications for drug development aimed at conditions such as Alzheimer's disease.

Table 1: Summary of Chemical Reactions

Reaction TypeReagents UsedConditions
OxidationPotassium permanganate, H2O2Organic solvents; -10°C to 50°C
ReductionLithium aluminum hydrideOrganic solvents; room temperature
SubstitutionNucleophiles/ElectrophilesOrganic solvents; variable
Activity TypeObservationsReferences
NeuroprotectionReduced cell death and inflammation markers
AntimicrobialNotable antibacterial activity against pathogens

Mechanism of Action

The mechanism of action of tert-Butyl N-[(3-hydroxypiperidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins, affecting their structure and function. The carbamate group can also interact with enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Structural Analogues: Positional and Stereoisomers

tert-Butyl ((3R,4R)-4-hydroxypiperidin-3-yl)carbamate
  • Structure : Hydroxyl group at the 4-position of the piperidine ring.
  • Key Difference : Positional isomerism alters hydrogen-bonding networks and conformational flexibility. The 4-hydroxy derivative exhibits distinct crystal packing compared to the 3-hydroxy analogue, as observed in X-ray studies .
  • Synthesis : Similar Boc-protection strategies but requires regioselective oxidation or protection-deprotection steps .
tert-Butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate
  • Structure : Stereoisomer with 3-hydroxy and 4-hydroxy groups in the (S,S) configuration.
  • Key Difference : Stereochemistry impacts interactions with chiral biological targets. The (S,S) configuration may exhibit different binding affinities in enzyme inhibition compared to the target compound .

Functional Group Variations

tert-Butyl N-[(3R,4R)-3-methylpiperidin-4-yl]carbamate
  • Structure : Methyl substituent at the 3-position instead of hydroxymethyl.
  • Key Difference : Increased hydrophobicity (logP ~2.1 vs. ~1.5 for the hydroxyl analogue) reduces aqueous solubility but enhances membrane permeability .
  • Biological Relevance : Methyl groups are common in prodrug designs to improve metabolic stability .
tert-Butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate
  • Structure : Azetidine (4-membered ring) instead of piperidine.

Aromatic and Heterocyclic Derivatives

tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate
  • Structure: Aromatic benzyl group with amino and methyl substituents.
  • Key Difference: The aromatic ring enables π-π stacking interactions, while the amino group (-NH2) introduces basicity (pKa ~9.5) and hydrogen-bond donor capacity .
  • Applications : Widely used in agrochemicals and material science due to its aromatic reactivity .
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate
  • Structure : Pyridine ring with methoxy substituents.
  • Key Difference : The pyridine nitrogen enhances electron-withdrawing effects, influencing reactivity in cross-coupling reactions .

Pharmacologically Active Derivatives

tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methyl-carbamate
  • Structure: Cyanoacetyl and methyl groups on the piperidine ring.
  • Key Difference: The cyano group (-CN) acts as a hydrogen-bond acceptor, while the acetyl group facilitates covalent binding to biological targets.
  • Crystallography : X-ray data (Space group P21, β = 102.2°) reveal intramolecular hydrogen bonds between the carbonyl oxygen and hydroxyl group .

Biological Activity

Tert-butyl N-[(3-hydroxypiperidin-3-yl)methyl]carbamate is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. With the molecular formula C12H24N2O3C_{12}H_{24}N_{2}O_{3} and a molecular weight of 244.33 g/mol, this compound exhibits potential biological activities that warrant detailed exploration.

PropertyValue
Molecular FormulaC12H24N2O3
Molecular Weight244.33 g/mol
IUPAC NameThis compound
InChIInChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14(4)9-12(16)6-5-7-13-8-12/h13,16H,5-9H2,1-4H3
InChI KeyPLZOZVAVHHJMPT-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)OC(=O)N(C)CC1(CCCNC1)O

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound is known to inhibit enzyme activity or modulate receptor functions, which can lead to various biological effects. Notably, it has been studied for its potential as an inhibitor of β-secretase and acetylcholinesterase, which are critical in the context of neurodegenerative diseases like Alzheimer's disease .

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. In vitro studies have shown that this compound can reduce oxidative stress in astrocytes stimulated by amyloid beta (Aβ) 1-42, a peptide associated with Alzheimer's disease. The compound demonstrated a reduction in levels of tumor necrosis factor-alpha (TNF-α) and free radicals, suggesting its potential for preventing neurodegeneration .

Enzyme Inhibition

The compound has been investigated for its enzyme inhibition capabilities. Specifically, it acts as an inhibitor of β-secretase (BACE1), which is involved in the cleavage of amyloid precursor protein (APP), leading to the formation of Aβ. By inhibiting this enzyme, the compound may reduce Aβ aggregation and fibril formation, thereby potentially mitigating the progression of Alzheimer's disease .

Case Studies

Case Study 1: In Vitro Analysis on Astrocytes
In a study examining the protective effects of this compound on astrocytes exposed to Aβ 1-42, researchers observed significant reductions in oxidative stress markers compared to control groups. The treatment led to decreased malondialdehyde (MDA) levels and increased glutathione (GSH) levels, indicating enhanced antioxidant capacity .

Case Study 2: Comparison with Galantamine
In vivo studies comparing this compound with galantamine—a known acetylcholinesterase inhibitor—showed that while both compounds had protective effects against oxidative stress induced by scopolamine, galantamine exhibited superior efficacy in reducing cognitive deficits in animal models .

Research Applications

This compound holds promise for various applications:

  • Medicinal Chemistry : As a potential therapeutic agent for neurodegenerative diseases.
  • Biological Research : In studies focused on enzyme inhibition and receptor interactions.
  • Industrial Chemistry : Utilized in the synthesis of complex organic compounds and specialty chemicals.

Q & A

Q. What are the key considerations for optimizing the synthesis of tert-Butyl N-[(3-hydroxypiperidin-3-yl)methyl]carbamate?

Methodological Answer: Synthetic routes often involve carbamate protection of the piperidine hydroxyl group and subsequent functionalization. For example, tert-butyl carbamates are typically synthesized via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in THF). Key parameters include:

  • Temperature control : Maintain 0–5°C during Boc protection to minimize side reactions.
  • Purification : Use column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) to isolate intermediates.
  • Characterization : Confirm intermediate structures via 1H^1H-NMR and LC-MS before proceeding .
  • Yield optimization : Adjust stoichiometry of Boc anhydride (1.2–1.5 equivalents) relative to the amine group.

Q. How should researchers handle safety and stability concerns during experimental work with this compound?

Methodological Answer:

  • Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate group.
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and handling .
  • Spill management : Neutralize spills with sodium bicarbonate and absorb with inert materials (e.g., vermiculite).
  • Stability testing : Monitor degradation via TLC or HPLC under varying pH and temperature conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H^1H- and 13C^{13}C-NMR : Identify protons adjacent to the hydroxyl group (δ 1.4–1.5 ppm for tert-butyl, δ 3.2–3.8 ppm for piperidine methylene).
  • IR spectroscopy : Confirm carbamate C=O stretch (~1680–1720 cm1^{-1}) and hydroxyl O–H stretch (~3200–3600 cm1^{-1}).
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?

Methodological Answer:

  • Crystal growth : Use slow evaporation of a saturated solution in dichloromethane/hexane (1:3) at 4°C.
  • Data collection : Employ a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 173 K.
  • Refinement : Use SHELXL-97 for least-squares refinement, applying restraints for disordered tert-butyl groups. Validate with Mercury software for hydrogen-bonding networks .

Q. How can hydrogen-bonding patterns influence the solid-state stability of this compound?

Methodological Answer:

  • Graph set analysis : Use Mercury to categorize hydrogen bonds (e.g., D(2)\text{D}(2) for intramolecular bonds).
  • Thermogravimetric analysis (TGA) : Correlate melting points (mp) with hydrogen-bond density. For example, compounds with O–HO=C\text{O–H} \cdots \text{O=C} motifs (2.8–3.0 Å) often exhibit higher thermal stability.
  • Dynamic vapor sorption (DVS) : Assess hygroscopicity to predict stability under humid conditions .

Q. What strategies address discrepancies between computational and experimental solubility data?

Methodological Answer:

  • Computational modeling : Use COSMO-RS (via Turbomole) to predict solubility in DMSO or ethanol.
  • Experimental validation : Perform shake-flask experiments at 25°C, quantifying solubility via UV-Vis (λ = 254 nm).
  • Contradiction resolution : If discrepancies exceed 10%, re-examine protonation states (e.g., pKa shifts due to the piperidine nitrogen) using SiriusT3 .

Q. How can researchers elucidate structure-activity relationships (SAR) for pharmacological applications?

Methodological Answer:

  • Functional group modulation : Replace the hydroxyl group with fluorine or methyl to assess bioactivity changes.
  • In vitro assays : Test inhibition of kinase targets (e.g., JAK3) using fluorescence polarization assays.
  • Molecular docking : Use AutoDock Vina to simulate binding poses, focusing on hydrogen bonds with ATP-binding pockets .

Q. What advanced methods resolve enantiomeric purity issues in synthetic batches?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA-3 column (hexane/isopropanol 90:10, 1 mL/min) with UV detection at 220 nm.
  • Circular dichroism (CD) : Compare experimental CD spectra (190–260 nm) with DFT-calculated spectra for absolute configuration assignment.
  • Crystallographic twinning analysis : Apply PLATON’s TWIN law check to detect racemic crystallization .

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